N-Boc-cis-2,6-Diethyl-4-piperidone
Overview
Description
“N-Boc-cis-2,6-Diethyl-4-piperidone” is a derivative of piperidone and can be used as a pharmaceutical intermediate . It is also known by other names such as “rel-1,1-Dimethylethyl (2R,6S)-2,6-diethyl-4-oxo-1-piperidinecarboxylate” and "cis-2,6-Diethyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester" .
Molecular Structure Analysis
The molecular formula of “N-Boc-cis-2,6-Diethyl-4-piperidone” is C14H25NO3 . The molecular weight is 255.35 g/mol . The InChI string representation of its structure is InChI=1S/C14H25NO3/c1-6-10-8-12 (16)9-11 (7-2)15 (10)13 (17)18-14 (3,4)5/h10-11H,6-9H2,1-5H3/t10-,11+
. The canonical SMILES representation is CCC1CC (=O)CC (N1C (=O)OC (C) (C)C)CC
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Boc-cis-2,6-Diethyl-4-piperidone” include a molecular weight of 255.35 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .
Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
N-Boc-cis-2,6-Diethyl-4-piperidone: is a valuable precursor in the synthesis of bioactive piperidine derivatives. These derivatives are present in numerous pharmaceuticals and exhibit a wide range of biological activities. The compound’s structure allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Green Chemistry Applications
The compound’s ability to undergo reactions under mild conditions aligns with the principles of green chemistry. It can be used in processes that aim to reduce or eliminate the use and generation of hazardous substances .
properties
IUPAC Name |
tert-butyl (2S,6R)-2,6-diethyl-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQDRLRMZGMRO-PHIMTYICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC(=O)C[C@H](N1C(=O)OC(C)(C)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680224 | |
Record name | tert-Butyl (2R,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-cis-2,6-Diethyl-4-piperidone | |
CAS RN |
1003843-30-8 | |
Record name | tert-Butyl (2R,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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